molecular formula C8H15IN2 B8747105 N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide CAS No. 53267-97-3

N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide

Cat. No. B8747105
Key on ui cas rn: 53267-97-3
M. Wt: 266.12 g/mol
InChI Key: XIFJIGODZSOYJW-UHFFFAOYSA-M
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Patent
US04746669

Procedure details

To a cold solution of 67 g (0.47 mole) of methyliodide in 150 ml of anhydrous ether was added slowly a dry ether solution of 50 gm of 2-(N,N-dimethylaminomethyl)pyrrole (0.37 mole). A white solid begain to precipitate out of solution. The mixture was heated to 30° for 1.5 hours, filtered and washed with 2/×30 ml of ether to obtain 59 gm of 2-pyrryl)methyltrimethylammonium iodide which was used in the next step without further purification.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][I:2].[CH3:3][N:4]([CH2:6][C:7]1[NH:8][CH:9]=[CH:10][CH:11]=1)[CH3:5]>CCOCC>[I-:2].[NH:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[CH2:6][N+:4]([CH3:1])([CH3:5])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
CI
Name
Quantity
50 g
Type
reactant
Smiles
CN(C)CC=1NC=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white solid begain to precipitate out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 30° for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 2/×30 ml of ether
CUSTOM
Type
CUSTOM
Details
to obtain 59 gm of 2-pyrryl)methyltrimethylammonium iodide which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
[I-].N1C(=CC=C1)C[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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